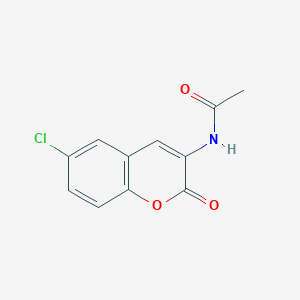![molecular formula C23H24ClNO3 B3908312 1,1'-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone](/img/structure/B3908312.png)
1,1'-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone
Vue d'ensemble
Description
1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, a methyl group, and a phenylamino group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the various functional groups. Common synthetic routes may involve:
Cyclization reactions: to form the cyclohexene ring.
Substitution reactions: to introduce the chlorophenyl and phenylamino groups.
Oxidation and reduction reactions: to achieve the desired hydroxyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to accelerate the reactions.
Temperature and pressure control: to ensure optimal reaction conditions.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the cyclohexene ring to a cyclohexane ring.
Substitution: The phenylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or aldehydes.
Reduction: could produce cyclohexane derivatives.
Substitution: might result in various substituted cyclohexene compounds.
Applications De Recherche Scientifique
1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It could bind to specific receptors, altering cellular signaling.
DNA interaction: Potential to interact with DNA, influencing gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methylcyclohex-3-ene-1,3-diyl]diethanone: Lacks the phenylamino group.
1,1’-[2-(4-Chlorophenyl)-6-hydroxy-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone: Lacks the methyl group.
Uniqueness
1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-[3-acetyl-4-anilino-2-(4-chlorophenyl)-6-hydroxy-6-methylcyclohex-3-en-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO3/c1-14(26)20-19(25-18-7-5-4-6-8-18)13-23(3,28)22(15(2)27)21(20)16-9-11-17(24)12-10-16/h4-12,21-22,25,28H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPQKDCKSSZERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=CC=C2)C(=O)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908239.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B3908249.png)
![(2E)-1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]but-2-en-1-one](/img/structure/B3908254.png)


![6-[2-(3-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908274.png)
![9-ethyl-3-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3908283.png)
![N~1~-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B3908284.png)
![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908294.png)
![6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B3908299.png)
![6-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908307.png)
![6-{3-(4-chlorobenzoyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B3908311.png)
![6-[2-(1,3-benzodioxol-5-yl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908318.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3908326.png)
